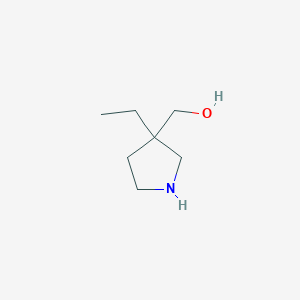

(3-Ethylpyrrolidin-3-yl)methanol

Descripción general

Descripción

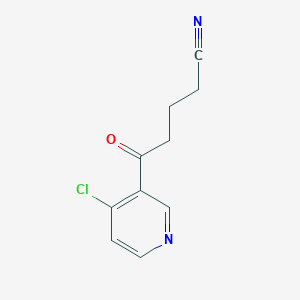

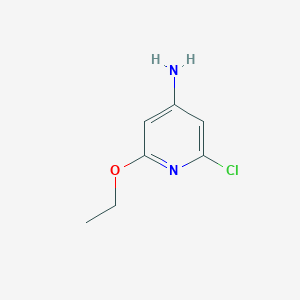

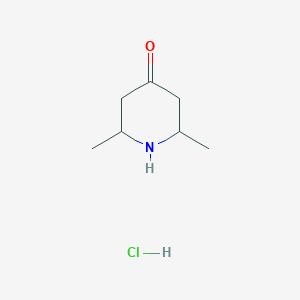

“(3-Ethylpyrrolidin-3-yl)methanol”, also known as EPM, is a chemical compound that belongs to the class of pyrrolidinyl alcohols. It has a molecular weight of 129.20 and a molecular formula of C7H15NO .

Synthesis Analysis

The synthesis of compounds like “(3-Ethylpyrrolidin-3-yl)methanol” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(3-Ethylpyrrolidin-3-yl)methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

Catalytic Applications

Iridium-Catalyzed C–C Coupling : Methanol has been utilized in a catalytic process involving iridium to engage in direct C–C coupling with allenes. This results in the formation of higher alcohols with all-carbon quaternary centers (Moran et al., 2011).

Synthesis of Functionalized Compounds : Methanol has been used in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting its role in the creation of complex organic compounds (Sobenina et al., 2011).

Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions : Methanol serves as a solvent in the formation of highly active catalysts for cycloaddition reactions, which are crucial in synthetic chemistry (Ozcubukcu et al., 2009).

Methanol Synthesis and Conversion

Synthesis from Ethylene Glycol : Methanol can be synthesized from ethylene glycol over a Pd/Fe(2)O(3) catalyst, showing the potential for diverse natural resources in methanol production (Wu et al., 2012).

Conversion to Hydrocarbons : The conversion of methanol to hydrocarbons over zeolite H-ZSM-5 has been studied, revealing insights into catalyst deactivation and product formation (Bjørgen et al., 2007).

Biomembrane Studies

- Impact on Lipid Dynamics : Methanol has been shown to significantly influence lipid dynamics, important for understanding biomembrane and proteolipid studies (Nguyen et al., 2019).

Material Synthesis

- Polypyrrole Synthesis : Methanol is used as a solvent in the chemical synthesis of polypyrrole, demonstrating its role in the creation of conductive materials (Machida et al., 1989).

Additional Applications

- Ionic Liquids and VLE : The impact of ionic liquids on vapor-liquid equilibrium of methanol and ethyl acetate has been investigated, showing methanol's relevance in separation processes (Gurumoorthy et al., 2020).

- Synthesis of Block Copolymers : Methanol is used in the synthesis of double hydrophilic block copolymers, indicating its utility in polymer chemistry (Vijayakrishna et al., 2008).

Propiedades

IUPAC Name |

(3-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSJCOWXGDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)